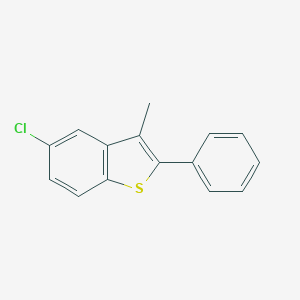
5-Chloro-3-methyl-2-phenyl-1-benzothiophene
Cat. No. B371255
M. Wt: 258.8g/mol
InChI Key: MXKUVSBIGQHGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04137414
Procedure details


55.7 parts by weight of p-chlorophenylthiophenylmethylmethyl ketone and 500 parts by weight polyphosphoric acid are combined in a stoppered flask and heated with stirring for 3.5 hours at 180° C. 350 Parts by volume of chlorobenzene is added to the reaction mixture and the resulting solution is heated at reflux temperature for an additional hour. After cooling the organic phase of this reaction solution is decanted off; the inorganic phase is dissolved in ice water and extracted once each with benzene and ethyl ether. The combined organic phases are then washed once with a saturated solution of sodium bicarbonate, washed once with brine, and dried over magnesium sulfate. Concentration of this solution in vacuo affords a dark solid. Crystallization of this solid (2xs) from heptane affords a brown solid. Sublimation at 135° C/0.1mm of this brown solid affords 5-chloro-3-methyl-2-phenylbenzo[b]thiophene, melting at 108.5°-110° C. This compound is represented by the following structural formula. ##STR10##
Name
p-chlorophenylthiophenylmethylmethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
ClC1C=CC(C[CH:9]([C:17]([CH:19]([CH2:27][C:28]2[CH:33]=[CH:32][C:31](Cl)=[CH:30]C=2)[S:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=O)SC2C=CC=CC=2)=CC=1.[Cl:35]C1C=CC=CC=1>>[Cl:35][C:24]1[CH:23]=[CH:22][C:21]2[S:20][C:19]([C:27]3[CH:28]=[CH:33][CH:32]=[CH:31][CH:30]=3)=[C:17]([CH3:9])[C:26]=2[CH:25]=1
|
Inputs


Step One
|
Name
|
p-chlorophenylthiophenylmethylmethyl ketone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)CC(SC1=CC=CC=C1)C(=O)C(SC1=CC=CC=C1)CC1=CC=C(C=C1)Cl
|
[Compound]
|
Name
|
polyphosphoric acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 3.5 hours at 180° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting solution is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for an additional hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the organic phase of this reaction solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is decanted off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the inorganic phase is dissolved in ice water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted once each with benzene and ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are then washed once with a saturated solution of sodium bicarbonate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed once with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Concentration of this solution in vacuo affords a dark solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallization of this solid (2xs) from heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affords a brown solid
|
Outcomes


Product
Details
Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC2=C(SC(=C2C)C2=CC=CC=C2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
